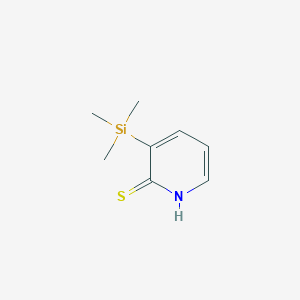
Octan-2-yl (3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-2-yl (3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H24ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an octan-2-yl group and a 3-chlorophenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl (3-chlorophenyl)carbamate typically involves the reaction of octan-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .
Analyse Chemischer Reaktionen
Types of Reactions
Octan-2-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
Octan-2-yl (3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of octan-2-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octan-2-yl (4-chlorophenyl)carbamate
- Octan-2-yl (2-chlorophenyl)carbamate
- Hexan-2-yl (3-chlorophenyl)carbamate
Uniqueness
Octan-2-yl (3-chlorophenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Eigenschaften
| 113593-00-3 | |
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
octan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-3-4-5-6-8-12(2)19-15(18)17-14-10-7-9-13(16)11-14/h7,9-12H,3-6,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
SGHJXXGLLYCWCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)

![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
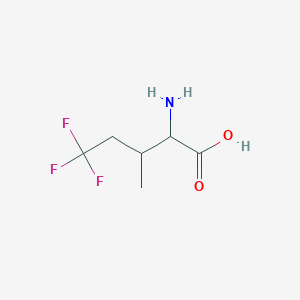
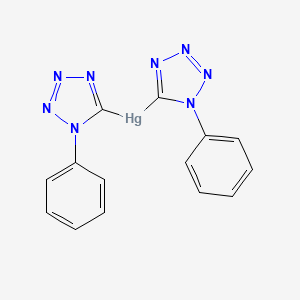

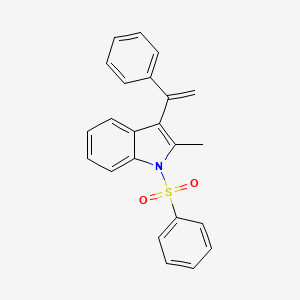
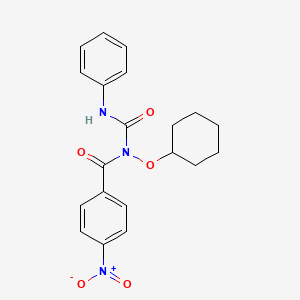
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
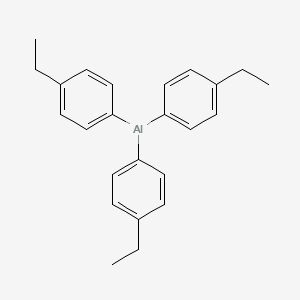
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
